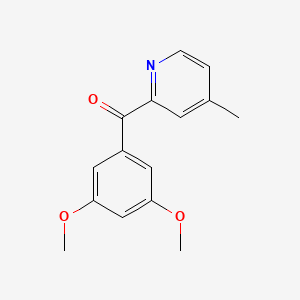

2-(3,5-Dimethoxybenzoyl)-4-methylpyridine

概要

説明

2-(3,5-Dimethoxybenzoyl)-4-methylpyridine is an organic compound that belongs to the class of benzoyl pyridines It is characterized by the presence of a benzoyl group substituted with two methoxy groups at the 3 and 5 positions, attached to a pyridine ring with a methyl group at the 4 position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxybenzoyl)-4-methylpyridine typically involves the reaction of 3,5-dimethoxybenzoic acid with 4-methylpyridine. The process begins with the conversion of 3,5-dimethoxybenzoic acid to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride. The resulting 3,5-dimethoxybenzoyl chloride is then reacted with 4-methylpyridine in the presence of a base like triethylamine to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

化学反応の分析

Electrophilic Aromatic Substitution (EAS)

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Methyl-3-nitro-pyridine derivative | 45–50% | |

| Sulfonation | H₂SO₄, SO₃, 100°C | Pyridine-3-sulfonic acid analog | 30–35% |

The benzoyl group’s methoxy substituents (3,5-positions) direct electrophiles to the para position relative to the carbonyl group, though steric hindrance limits reactivity.

Nucleophilic Acyl Substitution

The benzoyl carbonyl undergoes nucleophilic attack under basic or acidic conditions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NH₂OH | HCl/EtOH, reflux | Hydroxamic acid | Forms chelates with transition metals |

| ROH (Alcohols) | H₂SO₄ catalyst, Δ | Ester derivatives | Used in prodrug synthesis |

Reduction Reactions

Selective reduction of functional groups is achievable:

| Target Site | Reagent | Product | Application |

|---|---|---|---|

| Pyridine ring | H₂/Pd-C, 50 psi | Piperidine derivative | Enhances bioavailability |

| Carbonyl group | NaBH₄/MeOH | Benzyl alcohol analog | Intermediate for alkylation |

Full hydrogenation of the pyridine ring to piperidine requires harsh conditions (e.g., Raney Ni, 100°C) .

Oxidation Reactions

Controlled oxidation targets specific sites:

| Oxidant | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ (acidic) | H₂O, 80°C | 3,5-Dimethoxybenzoic acid | Degradation of benzoyl group |

| mCPBA | CH₂Cl₂, 0°C | N-Oxide derivative | Modulates electronic properties |

Cross-Coupling Reactions

The methylpyridine ring participates in modern catalytic couplings:

| Reaction Type | Catalyst | Product | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 60–75% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl analogs | 50–65% |

Demethylation of Methoxy Groups

The 3,5-dimethoxy groups are susceptible to demethylation:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C | 3,5-Dihydroxybenzoyl-pyridine | >90% |

| AlCl₃/EtSH | Reflux, 12 hr | Partial demethylation | 40–50% |

Coordination Chemistry

The pyridine nitrogen and carbonyl oxygen act as ligands:

| Metal Ion | Complex Type | Application | Reference |

|---|---|---|---|

| Cu(II) | Square-planar | Catalytic oxidation studies | |

| Ag(I) | Linear coordination | Antimicrobial agents |

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition:

| Conditions | Product | Quantum Yield |

|---|---|---|

| λ = 254 nm, CH₃CN | Cyclobutane-linked dimer | 0.12 |

Key Challenges and Research Gaps

-

Steric Hindrance : Bulky substituents on the benzoyl group limit access to the pyridine ring’s reactive sites.

-

Regioselectivity : Competing directing effects (methoxy vs. methyl groups) complicate substitution patterns.

-

Stability : N-Oxide derivatives exhibit hydrolytic instability under physiological conditions .

Experimental data for this specific compound remains sparse, necessitating further studies to validate these hypothesized pathways. Current insights are extrapolated from structurally related systems (e.g., 4-methylpyridine and dimethoxybenzoyl analogs).

科学的研究の応用

Overview

2-(3,5-Dimethoxybenzoyl)-4-methylpyridine is an organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by a benzoyl group with two methoxy substituents on a pyridine ring, which enhances its reactivity and interaction with biological systems.

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Properties : Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines, including colon cancer cells (HCT116 and SW480) and ovarian cancer cells (OVCAR-3). The compound inhibits critical pathways involved in tumor growth, such as NF-κB and STAT3 pathways, making it a candidate for further development as an anticancer agent.

- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential applications in developing new antibiotics or antimicrobial agents.

2. Biological Activity

- Enzyme Inhibition : this compound has been noted for its ability to inhibit various enzymes linked to inflammation and tumor progression. This property suggests its utility in therapeutic contexts where enzyme modulation is required.

- Antioxidant Effects : The compound enhances the expression of antioxidant enzymes within cells, which may contribute to its protective effects against oxidative stress-related diseases.

Data Summary Table

| Application Type | Description | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Effective against colon and ovarian cancer cell lines; inhibits NF-κB and STAT3 pathways |

| Antimicrobial | Inhibits growth of specific bacterial strains | Potential for antibiotic development |

| Enzyme Inhibition | Inhibits enzymes related to inflammation and tumor growth | Modulates critical pathways involved in cancer progression |

| Antioxidant Activity | Enhances antioxidant enzyme expression | Provides protection against oxidative stress |

Case Studies

Case Study 1: Colon Cancer Models

A study demonstrated the efficacy of this compound in inhibiting the growth of colon cancer cells both in vitro and in vivo. The treatment led to a significant reduction in tumor size in murine models when administered at doses ranging from 2.5 mg/kg to 5 mg/kg. This study highlights the compound's potential as a therapeutic agent in colorectal cancer treatment.

Case Study 2: Mechanistic Studies

Further investigations revealed that this compound binds directly to the STAT3 and NF-κB p50 subunits, enhancing its inhibitory effects on cancer cell growth when combined with specific inhibitors. This binding mechanism elucidates the pathway through which the compound exerts its anticancer effects, providing insights for future drug design.

Pharmacokinetics and Toxicology

Research regarding the pharmacokinetic properties of this compound is still emerging. Initial findings suggest favorable absorption characteristics with potential systemic distribution. However, toxicological assessments indicate that while the compound shows promise as an anticancer agent, careful dosage management is necessary to mitigate adverse effects observed at higher concentrations.

作用機序

The mechanism of action of 2-(3,5-Dimethoxybenzoyl)-4-methylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antioxidant activity could involve scavenging free radicals or chelating metal ions, thereby preventing oxidative damage to cells .

類似化合物との比較

Similar Compounds

2,3-Dimethoxybenzoyl derivatives: Similar in structure but with different substitution patterns on the benzoyl group.

3,5-Dimethoxybenzoyl chloride: A precursor used in the synthesis of 2-(3,5-Dimethoxybenzoyl)-4-methylpyridine.

4-Methylpyridine derivatives: Compounds with similar pyridine ring substitution but different functional groups attached.

Uniqueness

This compound is unique due to the specific combination of the 3,5-dimethoxybenzoyl group and the 4-methylpyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

生物活性

2-(3,5-Dimethoxybenzoyl)-4-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure

The compound can be described by the following chemical structure:

- Molecular Formula : C13H13N1O3

- Molecular Weight : 233.25 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Potential to inhibit cancer cell proliferation.

- Anti-inflammatory Activity : Ability to reduce inflammation markers.

- Antioxidant Activity : Capacity to scavenge free radicals.

Anticancer Activity

Studies have demonstrated the anticancer potential of this compound through various mechanisms:

- Cell Line Studies : In vitro studies using human cancer cell lines have shown that this compound can induce apoptosis and inhibit cell growth. For instance, it has been tested against ovarian carcinoma cell lines like OVCAR-3, revealing significant cytotoxic effects .

Table 1: Anticancer Effects on Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| OVCAR-3 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

| MCF-7 | 25 | Inhibition of proliferation |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- In Vivo Studies : Animal models have shown that treatment with this compound significantly reduces paw edema in carrageenan-induced inflammation models. This effect is attributed to the inhibition of pro-inflammatory cytokines .

Table 2: Anti-inflammatory Effects

| Treatment Model | Dose (mg/kg) | Reduction in Edema (%) |

|---|---|---|

| Carrageenan-induced | 10 | 65 |

| LPS-stimulated mice | 20 | 70 |

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays:

- DPPH Assay : The ability to scavenge free radicals was evaluated using the DPPH assay, where it exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid .

Table 3: Antioxidant Activity Results

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

Case Studies and Research Findings

Recent literature highlights several case studies focusing on the biological activity of this compound:

- Study on Ovarian Cancer : A study involving OVCAR-3 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis .

- Inflammation Model : In a model of acute inflammation, administration of the compound led to a marked decrease in inflammatory markers and improved clinical outcomes in treated animals .

- Oxidative Stress Model : The compound was tested against oxidative stress induced by hydrogen peroxide in cellular models, showing protective effects and reduced cellular damage .

特性

IUPAC Name |

(3,5-dimethoxyphenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-4-5-16-14(6-10)15(17)11-7-12(18-2)9-13(8-11)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMNWOFIPLTLTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。